9,10-Dimethylanthracene (DMA, CAS 781-43-1) is an electron-rich, highly reactive polycyclic aromatic hydrocarbon utilized as a specialized diene, a high-efficiency fluorophore, and a benchmark singlet oxygen scavenger. By substituting the meso (9,10) positions of the anthracene core with electron-donating methyl groups, DMA achieves substantially altered photophysical and kinetic profiles compared to the parent anthracene. It is primarily procured for applications requiring rapid cycloaddition kinetics, elevated fluorescence quantum yields, and specific reactive oxygen species (ROS) trapping without the extreme steric hindrance associated with bulkier phenyl substitutions [1].
Substituting DMA with unsubstituted anthracene or 9,10-diphenylanthracene (DPA) critically compromises either reactivity or quantum efficiency. Unsubstituted anthracene suffers from high intersystem crossing, limiting its fluorescence quantum yield to roughly 30%, whereas DMA exceeds 70%[1]. Conversely, while DPA is highly fluorescent, its bulky phenyl groups sterically block the 9,10-positions, rendering it inert to standard Diels-Alder cycloadditions at the meso core[2]. Furthermore, if buyers substitute DMA with the common singlet oxygen trap 1,3-diphenylisobenzofuran (DPBF), they risk false positives in ROS assays; DPBF readily cross-reacts with hydroxyl radicals and hypochlorite and absorbs visible light, whereas DMA is highly specific to singlet oxygen and absorbs primarily in the UV, preventing self-sensitization during visible-light irradiation [3].
In photochemical assays, DMA is utilized as a chemical actinometer for singlet oxygen due to its rapid and specific formation of a 9,10-endoperoxide. While the classic trap 1,3-diphenylisobenzofuran (DPBF) exhibits a comparable trapping rate constant (k = 9.6 × 10^8 M^-1 s^-1), DPBF is prone to cross-reactivity with other reactive oxygen species such as hydroxyl radicals and hypochlorite. In contrast, DMA (k = 9.1 × 10^8 M^-1 s^-1 in water) provides high specificity for singlet oxygen. Furthermore, DMA's UV-dominant absorption prevents the inner-filter effects and visible-light self-sensitization that frequently confound DPBF-based visible-light photosensitizer assays [1].
| Evidence Dimension | Singlet oxygen trapping rate and ROS specificity |
| Target Compound Data | k = 9.1 × 10^8 M^-1 s^-1 (High specificity, UV-absorbing) |
| Comparator Or Baseline | DPBF: k = 9.6 × 10^8 M^-1 s^-1 (Cross-reacts with OH• and OCl-, visible-absorbing) |
| Quantified Difference | Comparable trapping kinetics but complete elimination of visible-light self-sensitization and off-target ROS cross-reactivity. |
| Conditions | Aqueous and organic solvent ROS trapping assays under visible light irradiation |
Ensures accurate, artifact-free quantification of singlet oxygen in photodynamic therapy and photocatalysis assays by eliminating false positives from other ROS.
The photophysical behavior of the anthracene core is highly sensitive to meso-substitution. Unsubstituted anthracene exhibits a high intersystem crossing rate, resulting in a triplet yield of approximately 70% and restricting its fluorescence quantum yield to roughly 30%. The introduction of 9,10-methyl groups in DMA suppresses this non-radiative decay pathway, elevating the fluorescence quantum yield to between 70% and 93% depending on the solvent environment (e.g., 0.9328 in paraffins). This makes DMA a highly efficient fluorophore and triplet-triplet annihilation (TTA) annihilator compared to the parent compound, while maintaining a more compact steric profile than 9,10-diphenylanthracene [REFS-2, REFS-3].
| Evidence Dimension | Fluorescence quantum yield (Φf) |
| Target Compound Data | Φf ≈ 70% - 93% |
| Comparator Or Baseline | Unsubstituted Anthracene: Φf ≈ 30% |
| Quantified Difference | 2.3x to 3.1x increase in fluorescence efficiency. |
| Conditions | Photophysical characterization in organic solvents (e.g., standard matrices and paraffins) |
Crucial for procurement in OLED development, photon upconversion, and fluorescent tagging where high emission efficiency must be balanced with minimal steric bulk.
The electron-donating nature of the methyl groups in DMA heavily activates the 9,10-positions for Diels-Alder reactions, transforming it into an ultra-reactive diene. Kinetic studies demonstrate that DMA reacts with strong dienophiles like tetracyanoethylene (TCNE) 100 times faster than the classic diene cyclopentadiene. Furthermore, while the bulky 9,10-diphenylanthracene is sterically shielded and fails to undergo normal 9,10-cycloaddition (forcing an abnormal 1,4-reaction path), DMA reacts instantly with dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) at room temperature, making it a highly efficient dienophile scavenger and synthetic building block [REFS-4, REFS-5].
| Evidence Dimension | Diels-Alder reaction rate with TCNE |
| Target Compound Data | Reacts 100x faster than cyclopentadiene |
| Comparator Or Baseline | Cyclopentadiene (Baseline diene) / 9,10-Diphenylanthracene (Sterically blocked at 9,10) |
| Quantified Difference | 2 orders of magnitude faster reaction rate than cyclopentadiene; absolute 9,10-reactivity advantage over DPA. |
| Conditions | Kinetic studies in dioxane at 20 °C with cyanoalkenes |
Allows chemists to use DMA as a rapid, room-temperature scavenger for dienophiles or as a highly efficient precursor for complex polycyclic frameworks.
DMA is a highly reliable chemical trap for evaluating the efficiency of new PDT photosensitizers. Its lack of visible-light absorption and immunity to hydroxyl radical cross-reactivity ensures that the measured singlet oxygen quantum yields are accurate and not artificially inflated by secondary ROS or self-sensitization, unlike assays relying on DPBF [1].
Due to its high fluorescence quantum yield (70-93%) and appropriate singlet-triplet energy gap, DMA is widely procured as an annihilator in TTA-UC systems. It provides a less sterically hindered alternative to 9,10-diphenylanthracene, allowing for different matrix compatibilities and solid-state packing arrangements while maintaining excellent upconversion efficiency [2].
In complex organic synthesis and materials science (such as fullerene functionalization), DMA is utilized for its exceptional Diels-Alder reactivity. Its ability to react instantly with electron-deficient dienophiles at room temperature makes it a highly effective choice for trapping reactive intermediates or creating thermally reversible linkages in self-healing polymers[3].
Irritant;Health Hazard